molecular formula C10H9BrIN B8155877 5-Bromo-1-ethyl-3-iodo-1H-indole

5-Bromo-1-ethyl-3-iodo-1H-indole

Cat. No.: B8155877
M. Wt: 349.99 g/mol
InChI Key: UMYQBFVBBKNPFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-1-ethyl-3-iodo-1H-indole: is an organic compound belonging to the indole family, characterized by the presence of bromine and iodine substituents on the indole ring. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals due to their diverse biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: The industrial production of this compound typically follows the same synthetic route but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Mechanism of Action

The mechanism of action of 5-bromo-1-ethyl-3-iodo-1H-indole involves its interaction with various molecular targets, primarily through its indole ring. The compound can bind to specific receptors or enzymes, modulating their activity. The presence of bromine and iodine atoms can influence the compound’s electronic properties, enhancing its binding affinity and specificity .

Properties

IUPAC Name

5-bromo-1-ethyl-3-iodoindole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrIN/c1-2-13-6-9(12)8-5-7(11)3-4-10(8)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYQBFVBBKNPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C2=C1C=CC(=C2)Br)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrIN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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